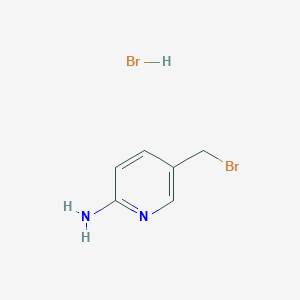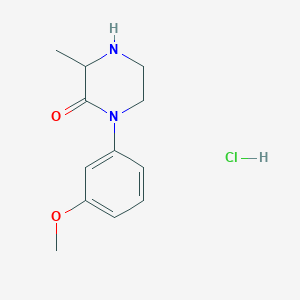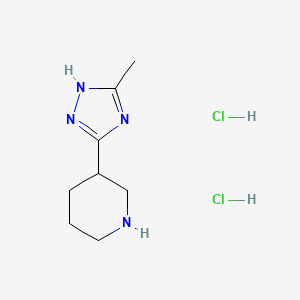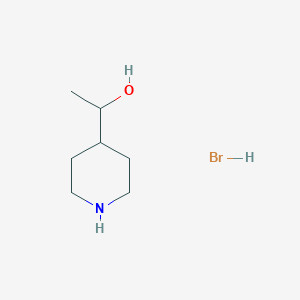
5-(Bromomethyl)pyridin-2-amine hydrobromide
Overview
Description
5-(Bromomethyl)pyridin-2-amine hydrobromide is a chemical compound with the CAS number 1384972-87-5 . It has a molecular weight of 267.95 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of 5-(Bromomethyl)pyridin-2-amine hydrobromide is C6H8Br2N2 . The InChI code is 1S/C6H7BrN2.BrH/c7-3-5-1-2-6 (8)9-4-5;/h1-2,4H,3H2, (H2,8,9);1H .Physical And Chemical Properties Analysis
5-(Bromomethyl)pyridin-2-amine hydrobromide is a powder at room temperature . It has a molecular weight of 267.95 .Scientific Research Applications
Efficient Synthesis and Chemical Intermediates
"5-(Bromomethyl)pyridin-2-amine hydrobromide" serves as a key intermediate in the synthesis of complex molecules. For example, its derivatives have been used in the efficient synthesis of rupatadine, highlighting its importance in the development of pharmaceuticals. The synthesis method described by Guo et al. (2015) emphasizes its role in producing intermediates for drug development through a simple, efficient, and environmentally friendly approach (Guo, Lu, & Wang, 2015).
Advanced Materials and Polymers
Research into hyperbranched poly[bis(alkylene)pyridinium]s by Monmoton et al. (2008) demonstrates the application of pyridine derivatives in creating new hyperbranched polyelectrolytes. These materials, synthesized from bromomethylated pyridines, exhibit unique properties due to the electron-attractive effect of pyridinium groups, making them valuable for various industrial applications (Monmoton, Lefebvre, & Fradet, 2008).
Catalytic Reactions and Selective Amination
Ji, Li, & Bunnelle (2003) have explored the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, showcasing the high chemoselectivity and yield of the process. This study indicates the potential of using "5-(Bromomethyl)pyridin-2-amine hydrobromide" in catalytic reactions to achieve selective amination, pivotal for synthesizing aminopyridines (Ji, Li, & Bunnelle, 2003).
Biologically Active Compounds and Pharmaceuticals
Ahmad et al. (2017) detail the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, demonstrating the compound's versatility in creating biologically active substances. The study not only highlights the chemical utility of "5-(Bromomethyl)pyridin-2-amine hydrobromide" but also its potential in generating compounds with significant biological activities, including antimicrobial and antithrombotic properties (Ahmad et al., 2017).
Safety and Hazards
The compound has been classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-(bromomethyl)pyridin-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGJTUILOXSTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1458909.png)

![2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458912.png)




![Methyl 2-[benzyl(2-methoxyethyl)amino]acetate](/img/structure/B1458920.png)




